molecular formula C10H20BrNO2S B6187190 4-(piperidin-2-yl)-1lambda6-thiane-1,1-dione hydrobromide CAS No. 2639414-88-1

4-(piperidin-2-yl)-1lambda6-thiane-1,1-dione hydrobromide

Cat. No.: B6187190
CAS No.: 2639414-88-1
M. Wt: 298.2
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Description

4-(piperidin-2-yl)-1lambda6-thiane-1,1-dione hydrobromide is a heterocyclic compound that features a piperidine ring and a thiane-1,1-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(piperidin-2-yl)-1lambda6-thiane-1,1-dione hydrobromide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of piperidine with a thiane-1,1-dione precursor in the presence of a hydrobromic acid catalyst. The reaction is carried out under reflux conditions to ensure complete cyclization and formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and precise control of reaction parameters, such as temperature and pressure, are crucial to achieving high-quality product.

Chemical Reactions Analysis

Types of Reactions

4-(piperidin-2-yl)-1lambda6-thiane-1,1-dione hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thiane-1,1-dione moiety to a thiane ring.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiane ring derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

4-(piperidin-2-yl)-1lambda6-thiane-1,1-dione hydrobromide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(piperidin-2-yl)-1lambda6-thiane-1,1-dione hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(piperidin-2-yl)-1lambda6-thiane-1,1-dione hydrochloride
  • 4-(piperidin-2-yl)-1lambda6-thiane-1,1-dione sulfate

Uniqueness

4-(piperidin-2-yl)-1lambda6-thiane-1,1-dione hydrobromide is unique due to its specific hydrobromide salt form, which can influence its solubility, stability, and reactivity compared to other similar compounds. This uniqueness makes it particularly valuable in certain chemical and pharmaceutical applications.

Properties

CAS No.

2639414-88-1

Molecular Formula

C10H20BrNO2S

Molecular Weight

298.2

Purity

95

Origin of Product

United States

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